molecular formula C12H8Cl2O2S B8394872 2-(2,4-Dichlorophenyl)-3-hydroxy-4-methylcarbonyl thiophene

2-(2,4-Dichlorophenyl)-3-hydroxy-4-methylcarbonyl thiophene

Cat. No. B8394872
M. Wt: 287.2 g/mol
InChI Key: HXOFVBHQPKTXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-3-hydroxy-4-methylcarbonyl thiophene is a useful research compound. Its molecular formula is C12H8Cl2O2S and its molecular weight is 287.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dichlorophenyl)-3-hydroxy-4-methylcarbonyl thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenyl)-3-hydroxy-4-methylcarbonyl thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2,4-Dichlorophenyl)-3-hydroxy-4-methylcarbonyl thiophene

Molecular Formula

C12H8Cl2O2S

Molecular Weight

287.2 g/mol

IUPAC Name

1-[5-(2,4-dichlorophenyl)-4-hydroxythiophen-3-yl]ethanone

InChI

InChI=1S/C12H8Cl2O2S/c1-6(15)9-5-17-12(11(9)16)8-3-2-7(13)4-10(8)14/h2-5,16H,1H3

InChI Key

HXOFVBHQPKTXLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=C1O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A chloroform (3 mL) solution of 2-(2,4-dichlorophenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene (0.3 g, 0.93 mmol, purity: 90%) was cooled to −36° C., and to this solution, a chloroform (5 mL) solution of sulfuryl chloride (0.082 mL, 1.2 equivalent amounts) was dropwise added over a period of 10 minutes, followed by stirring at −25° C. for 40 minutes. The temperature of the solution was raised to 5° C., and water (0.6 mL) was dropwise added, followed by liquid separation. The obtained chloroform solution was sequentially washed with water, a saturated salt solution, a sodium hydroxide aqueous solution, a saturated sodium thiosulfate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was distilled off to give the desired product as a yellow solid (0.27 g, yield: 91%).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
2-(2,4-dichlorophenyl)-3-hydroxy-4-methylcarbonyl-2,5-dihydrothiophene
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.082 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Yield
91%

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